5',5'''-Ethylene-bis(p-phenyleneazo)bis1',2'-dihydro-6'-hydroxy-4'-methyl-2'-oxo-1,3'-bipyridinium dilactate
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Overview
Description
5’,5’‘’-Ethylene-bis(p-phenyleneazo)bis1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-1,3’-bipyridinium dilactate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘’-Ethylene-bis(p-phenyleneazo)bis1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-1,3’-bipyridinium dilactate involves multiple steps. The initial step typically includes the formation of the bipyridinium core, followed by the introduction of azo groups through diazotization and coupling reactions. The final step involves the formation of the dilactate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme activities and other biochemical processes. Its ability to undergo specific chemical reactions makes it useful in labeling and detecting biological molecules.
Medicine
In medicine, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5’,5’‘’-Ethylene-bis(p-phenyleneazo)bis1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-1,3’-bipyridinium dilactate involves its interaction with specific molecular targets. The azo groups can participate in redox reactions, while the bipyridinium core can interact with nucleophiles and electrophiles. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5’,5’‘’-Ethylene-bis(p-phenyleneazo)bis1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-1,3’-bipyridinium dichloride
- 5’,5’‘’-Ethylene-bis(p-phenyleneazo)bis1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-1,3’-bipyridinium disulfate
Uniqueness
Compared to similar compounds, 5’,5’‘’-Ethylene-bis(p-phenyleneazo)bis1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-1,3’-bipyridinium dilactate exhibits unique properties due to the presence of the dilactate salt. This modification can influence its solubility, stability, and reactivity, making it distinct from its analogs.
Properties
Molecular Formula |
C42H50N8O10 |
---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
6-hydroxy-5-[[4-[2-[4-[(2-hydroxy-4-methyl-6-oxo-5-pyridin-1-ium-1-ylpiperidin-3-yl)diazenyl]phenyl]ethyl]phenyl]diazenyl]-4-methyl-3-pyridin-1-ium-1-ylpiperidin-2-one;2-hydroxypropanoate |
InChI |
InChI=1S/C36H38N8O4.2C3H6O3/c1-23-29(33(45)37-35(47)31(23)43-19-5-3-6-20-43)41-39-27-15-11-25(12-16-27)9-10-26-13-17-28(18-14-26)40-42-30-24(2)32(36(48)38-34(30)46)44-21-7-4-8-22-44;2*1-2(4)3(5)6/h3-8,11-24,29-34,45-46H,9-10H2,1-2H3;2*2,4H,1H3,(H,5,6) |
InChI Key |
RIZVNJUWXMVUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(NC(=O)C1[N+]2=CC=CC=C2)O)N=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=NC5C(C(C(=O)NC5O)[N+]6=CC=CC=C6)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O |
Origin of Product |
United States |
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